Technical Whitepaper: 3-(Pyrrolidin-3-yl)-4-(Trifluoromethyl)pyridine Scaffolds
Technical Whitepaper: 3-(Pyrrolidin-3-yl)-4-(Trifluoromethyl)pyridine Scaffolds
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine and its derivatives.
Executive Summary
The 3-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This structure combines the metabolic stability and lipophilicity of the trifluoromethyl (
This guide provides the specific CAS registry data, validated synthetic pathways, and structural activity relationship (SAR) insights required for integrating this motif into lead optimization campaigns.
Chemical Identity & Registry Data[1][2][3][4]
Core Scaffold Identification
The primary CAS number corresponds to the free amine form of the molecule. Due to the presence of a chiral center at the 3-position of the pyrrolidine ring, distinct registry numbers exist for the racemate and specific enantiomers.
| Chemical Name | CAS Registry Number | Molecular Formula | MW ( g/mol ) |
| 3-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine (Racemic) | 1225218-27-8 | 216.21 | |
| 3-Bromo-4-(trifluoromethyl)pyridine (Key Precursor) | 936841-70-2 | 225.99 | |
| 4-(Trifluoromethyl)pyridine (Building Block) | 3796-24-5 | 147.10 |
Structural Isomerism
Researchers must distinguish this scaffold from its regioisomers, which have significantly different electronic profiles:
-
4-(Pyrrolidin-3-yl)pyridine: CAS 150281-47-3 (Lacks
) -
3-(Pyrrolidin-3-yl)pyridine: CAS 150281-46-2 (Lacks
)
Synthetic Methodologies
The most robust route to 3-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine involves a palladium-catalyzed cross-coupling between a halogenated trifluoromethylpyridine and a protected pyrrolidine boronate, followed by acid-mediated deprotection.
Validated Synthesis Workflow (Suzuki-Miyaura Coupling)
Step 1: Cross-Coupling
-
Reactants: 3-Bromo-4-(trifluoromethyl)pyridine (CAS 936841-70-2) + 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine.
-
Catalyst:
or with XPhos. -
Base/Solvent:
or in Dioxane/Water (4:1). -
Conditions:
under inert atmosphere ( /Ar) for 12-16 hours.
Step 2: Deprotection
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.
-
Conditions: Ambient temperature for 2-4 hours.
Visualization of Synthetic Logic
Figure 1: Convergent synthesis route utilizing commercially available fluorinated building blocks.
Medicinal Chemistry Applications
Pharmacophore Features[5]
-
Metabolic Stability: The
group at the C4 position blocks metabolic oxidation (P450 attack) at a typically vulnerable site on the pyridine ring. -
Basicity Modulation: The electron-withdrawing nature of the
group reduces the of the pyridine nitrogen, altering its hydrogen bond acceptor capability compared to unsubstituted pyridine. -
Vector Positioning: The pyrrolidine amine provides a handle for further diversification (e.g., amides, ureas) to reach distinct binding pockets in kinases (hinge region) or GPCRs.
Structural Activity Relationship (SAR) Map
Figure 2: SAR analysis highlighting the functional roles of the scaffold's substructures.
Experimental Protocols
Protocol A: Suzuki Coupling for Scaffold Assembly
-
Preparation: In a 100 mL round-bottom flask, combine 3-bromo-4-(trifluoromethyl)pyridine (1.0 eq) and 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.1 eq).
-
Solvent System: Add 1,4-dioxane (0.2 M concentration relative to bromide) and 2M aqueous
(3.0 eq). -
Degassing: Sparge the mixture with argon for 10 minutes.
-
Catalysis: Add
(0.05 eq). -
Reaction: Heat to 90°C for 12 hours. Monitor conversion by LC-MS (Target mass = M+H of Boc-intermediate).
-
Workup: Dilute with ethyl acetate, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: N-Boc Deprotection
-
Dissolution: Dissolve the purified intermediate in DCM (5 mL/mmol).
-
Acidolysis: Add Trifluoroacetic acid (TFA) dropwise (1:1 v/v ratio with DCM).
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation: Concentrate in vacuo. Basify with saturated
to pH 8. Extract with DCM/IPA (3:1) to recover the free amine 3-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine .
References
-
National Institutes of Health (NIH) - PubChem. 3-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine (CID 115009238). [Link]
-
CAS Common Chemistry. Search Detail for CAS RN 1225218-27-8. [Link][1][2]
